Rac-2-amino-2-(3-nitro-phenyl)-propan-1-ol
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Overview
Description
2-amino-2-(3-nitrophenyl)propan-1-ol is an organic compound with the molecular formula C9H12N2O3 It is characterized by the presence of an amino group, a nitrophenyl group, and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(3-nitrophenyl)propan-1-ol typically involves the nitration of a suitable precursor followed by reduction and subsequent functional group transformations. One common method involves the nitration of 2-amino-2-phenylpropan-1-ol to introduce the nitro group at the meta position. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods
Industrial production of 2-amino-2-(3-nitrophenyl)propan-1-ol may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, catalysts, and purification techniques can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(3-nitrophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-amino-2-(3-nitrophenyl)propan-1-one or 2-amino-2-(3-nitrophenyl)propanal.
Reduction: Formation of 2,2-diamino-3-phenylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
2-amino-2-(3-nitrophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor or activator of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-2-(3-nitrophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group can influence its reactivity and binding affinity to molecular targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(4-nitrophenyl)propan-1-ol: Similar structure but with the nitro group at the para position.
2-amino-2-(2-nitrophenyl)propan-1-ol: Similar structure but with the nitro group at the ortho position.
2-amino-2-phenylpropan-1-ol: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
2-amino-2-(3-nitrophenyl)propan-1-ol is unique due to the specific positioning of the nitro group, which can influence its chemical reactivity and biological activity. The meta position of the nitro group can lead to different steric and electronic effects compared to the ortho and para isomers, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-amino-2-(3-nitrophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12N2O3/c1-9(10,6-12)7-3-2-4-8(5-7)11(13)14/h2-5,12H,6,10H2,1H3 |
InChI Key |
AUTVJHZGHBFRNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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